N-(9-((2R,3R,4S,5R)-3,4-Dihydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)-8-oxo-8,9-dihydro-7H-purin-6-yl)benzamide
CAS No.: 62086-58-2
Cat. No.: VC17323372
Molecular Formula: C17H17N5O6
Molecular Weight: 387.3 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 62086-58-2 |
|---|---|
| Molecular Formula | C17H17N5O6 |
| Molecular Weight | 387.3 g/mol |
| IUPAC Name | N-[9-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-8-oxo-7H-purin-6-yl]benzamide |
| Standard InChI | InChI=1S/C17H17N5O6/c23-6-9-11(24)12(25)16(28-9)22-14-10(20-17(22)27)13(18-7-19-14)21-15(26)8-4-2-1-3-5-8/h1-5,7,9,11-12,16,23-25H,6H2,(H,20,27)(H,18,19,21,26)/t9-,11-,12-,16-/m1/s1 |
| Standard InChI Key | GRUARNRJROQPIB-UBEDBUPSSA-N |
| Isomeric SMILES | C1=CC=C(C=C1)C(=O)NC2=C3C(=NC=N2)N(C(=O)N3)[C@H]4[C@@H]([C@@H]([C@H](O4)CO)O)O |
| Canonical SMILES | C1=CC=C(C=C1)C(=O)NC2=C3C(=NC=N2)N(C(=O)N3)C4C(C(C(O4)CO)O)O |
Introduction
Chemical Identity and Structural Features
Molecular Composition
The compound’s molecular formula, C₁₇H₁₇N₅O₆, corresponds to a molecular weight of 387.3 g/mol. Its IUPAC name, N-[9-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-8-oxo-7H-purin-6-yl]benzamide, systematically describes its three primary components:
-
Purine Core: A bicyclic aromatic system with nitrogen atoms at positions 1, 3, 7, and 9.
-
Benzamide Group: A benzene ring linked to an amide functional group at position 6 of the purine.
-
Tetrahydrofuran Sugar: A five-membered oxygen-containing ring with hydroxyl and hydroxymethyl substituents in the 2R,3R,4S,5R configuration.
Stereochemical Configuration
The tetrahydrofuran moiety’s stereochemistry mirrors natural ribose sugars, suggesting compatibility with enzymes that process nucleosides. The 2R,3R,4S,5R configuration positions hydroxyl groups in orientations analogous to the 2' and 3' hydroxyls of ribose, critical for hydrogen bonding in nucleic acid interactions .
Physicochemical Properties
While experimental data on solubility, melting point, and stability are absent, the compound’s polarity can be inferred from its functional groups:
-
Hydroxyl groups enhance water solubility.
-
Benzamide introduces hydrophobicity, potentially affecting membrane permeability.
-
The purine base facilitates π-π stacking interactions with aromatic residues in proteins .
Synthetic Pathways and Challenges
General Synthesis Strategy
The synthesis of this compound likely follows a multi-step approach common to nucleoside analogs:
-
Purine Core Preparation: A purine derivative (e.g., 6-chloropurine) serves as the starting material.
-
Glycosylation: Coupling the purine with a protected tetrahydrofuran sugar via nucleophilic substitution or Mitsunobu reactions.
-
Benzamide Incorporation: Introducing the benzamide group at position 6 through amidation or Ullmann-type coupling .
Stereochemical Control
Achieving the correct stereochemistry in the tetrahydrofuran sugar requires chiral auxiliaries or enzymatic resolution. The 2R,3R,4S,5R configuration is critical for biological activity, as mismatched stereochemistry often renders nucleoside analogs inactive .
Protective Group Strategies
Temporary protection of hydroxyl groups (e.g., using acetyl or silyl ethers) prevents unwanted side reactions during glycosylation and amidation. Final deprotection under mild acidic or basic conditions yields the target compound.
Biological Activity and Mechanistic Insights
Hypothesized Targets
The compound’s structural similarity to adenosine and guanosine suggests potential interactions with:
-
Kinases: Enzymes phosphorylating nucleosides for DNA/RNA synthesis.
-
Purine Nucleoside Phosphorylases (PNP): Catalyzing the cleavage of nucleosides to free bases and sugars.
-
DNA/RNA Polymerases: Incorporating modified nucleosides into nucleic acids .
Anticancer Applications
Modified nucleosides can disrupt DNA synthesis in rapidly dividing cells. The 8-oxo group in this compound may induce oxidative stress or interfere with base pairing, mechanisms observed in other purine analogs like 8-oxo-deoxyguanosine .
Comparative Analysis with Structural Analogs
T-705 (Favipiravir) and Inosine Mixtures
A PubChem entry (CID 135524663) describes a mixture of T-705 and inosine, both featuring tetrahydrofuran sugar moieties . Unlike the target compound, T-705 contains a fluorinated pyrazine carboxamide group, highlighting how substituent variations alter biological activity. While T-705 targets RNA-dependent RNA polymerases, the benzamide group in this compound may shift selectivity toward DNA-processing enzymes .
Morpholino-Substituted Analogs
Another analog (CID 135921573) replaces the benzamide with a morpholino group, demonstrating the versatility of position 6 modifications . The morpholino group’s electronegativity may enhance solubility but reduce membrane permeability compared to the hydrophobic benzamide .
Challenges and Limitations
Synthetic Complexity
The multi-step synthesis and need for stereochemical precision make large-scale production costly. Automated solid-phase synthesis or biocatalytic methods could address this.
Unknown Pharmacokinetics
Without in vivo data, absorption, distribution, metabolism, and excretion (ADME) properties remain speculative. In vitro assays using liver microsomes or cell-based models are needed to predict bioavailability .
Toxicity Concerns
Nucleoside analogs often exhibit off-target effects, such as mitochondrial toxicity. The benzamide group’s metabolic stability must be evaluated to avoid toxic byproducts.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume